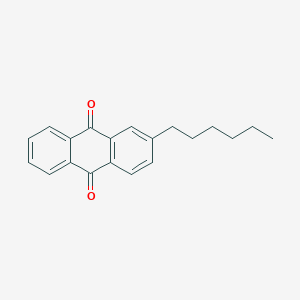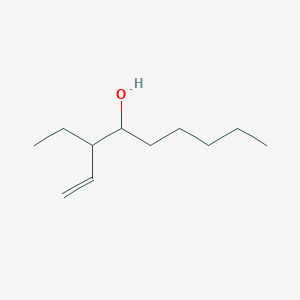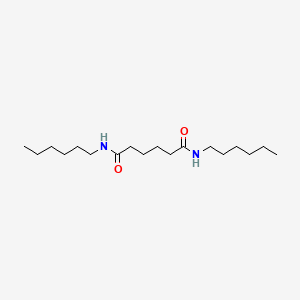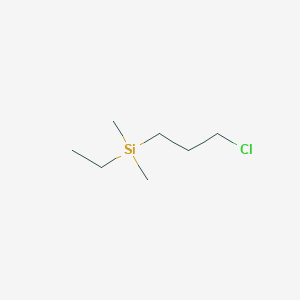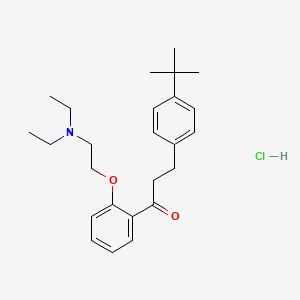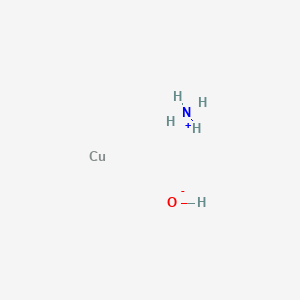
Azanium;copper;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;copper;hydroxide is a compound that consists of azanium (NH4+), copper (Cu), and hydroxide (OH-). This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of azanium, copper, and hydroxide ions results in a compound with interesting reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azanium;copper;hydroxide can be synthesized through various methods. One common approach involves the reaction of copper salts with ammonium hydroxide. For example, copper sulfate can react with ammonium hydroxide to form this compound. The reaction typically occurs at room temperature and involves the following steps: [ \text{CuSO}_4 + 2\text{NH}_4\text{OH} \rightarrow \text{Cu(OH)}_2 + (\text{NH}_4)_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where copper salts and ammonium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The resulting compound is then purified and dried for further use.
Chemical Reactions Analysis
Types of Reactions: Azanium;copper;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with acids to form copper salts and water: [ \text{Cu(OH)}_2 + 2\text{HCl} \rightarrow \text{CuCl}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as hydrazine.
Substitution: The hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Major Products Formed: The major products formed from these reactions include copper salts, water, and various substituted copper compounds depending on the reagents used.
Scientific Research Applications
Azanium;copper;hydroxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azanium;copper;hydroxide involves its interaction with biological molecules and cellular structures. Copper ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects . The hydroxide ions can also participate in reactions that generate reactive oxygen species, contributing to the compound’s antimicrobial properties .
Comparison with Similar Compounds
Azanium;copper;hydroxide can be compared with other copper-based compounds such as copper(II) oxide (CuO) and copper(II) hydroxide (Cu(OH)2). While all these compounds contain copper, this compound is unique due to the presence of azanium ions, which enhance its solubility and reactivity in aqueous solutions . Similar compounds include:
Copper(II) oxide (CuO): Known for its use in catalysis and as a pigment.
Copper(II) hydroxide (Cu(OH)2): Commonly used in agriculture as a fungicide.
Properties
CAS No. |
12704-85-7 |
|---|---|
Molecular Formula |
CuH5NO |
Molecular Weight |
98.59 g/mol |
IUPAC Name |
azanium;copper;hydroxide |
InChI |
InChI=1S/Cu.H3N.H2O/h;1H3;1H2 |
InChI Key |
WEXGAARVZYPLSN-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[OH-].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


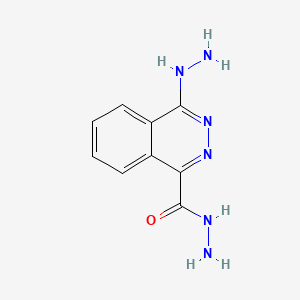
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
